5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide
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Overview
Description
5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a chemical compound with the molecular formula C6H10N2O3S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole with a sulfonamide derivative under specific conditions. One common method includes the use of sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Shares a similar pyrazole core structure but lacks the sulfonamide group.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11N3O3S |
---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
5-methoxy-N,1-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O3S/c1-7-13(10,11)5-4-6(12-3)9(2)8-5/h4,7H,1-3H3 |
InChI Key |
AOTPLWMUVKVAEB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NN(C(=C1)OC)C |
Origin of Product |
United States |
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